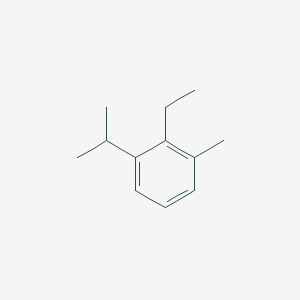2-Ethyl-1-methyl-3-(propan-2-yl)benzene
CAS No.: 22582-89-4
Cat. No.: VC18675010
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22582-89-4 |
|---|---|
| Molecular Formula | C12H18 |
| Molecular Weight | 162.27 g/mol |
| IUPAC Name | 2-ethyl-1-methyl-3-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C12H18/c1-5-11-10(4)7-6-8-12(11)9(2)3/h6-9H,5H2,1-4H3 |
| Standard InChI Key | QQZMJEYEIPPFHH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC=C1C(C)C)C |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 2-ethyl-1-methyl-3-(propan-2-yl)benzene unambiguously defines its substituent arrangement:
-
A methyl group (-CH₃) at position 1.
-
An ethyl group (-CH₂CH₃) at position 2.
-
An isopropyl group (-CH(CH₃)₂) at position 3.
Molecular Geometry and Steric Effects
The spatial arrangement of substituents creates significant steric hindrance, particularly between the ortho-positioned ethyl group (C2) and the isopropyl group (C3). This crowding influences the compound’s reactivity, as seen in analogous tri-substituted benzenes. Computational models predict a non-planar ring structure due to torsional strain between substituents, a common feature in heavily alkylated aromatics .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Boiling Point (estimated) | 220–230°C |
| Density (predicted) | 0.86–0.88 g/cm³ |
Synthesis and Industrial Production
Friedel-Crafts Alkylation
The most plausible synthetic route involves sequential Friedel-Crafts alkylation of toluene. For example:
-
Methylation: Toluene undergoes methylation using methyl chloride (CH₃Cl) and AlCl₃ to form 1,2-dimethylbenzene (o-xylene).
-
Ethylation: Ethyl chloride (CH₂CH₂Cl) introduces the ethyl group at position 2, requiring careful temperature control (40–60°C) to minimize polyalkylation .
-
Isopropylation: Isopropyl chloride ((CH₃)₂CHCl) is introduced at position 3, leveraging the directing effects of existing alkyl groups.
Critical Reaction Parameters
-
Catalyst: Anhydrous AlCl₃ (1.2–1.5 equivalents).
-
Solvent: Dichloromethane or nitrobenzene to stabilize carbocation intermediates.
-
Yield Optimization: Stepwise addition of alkyl halides improves regioselectivity, with typical yields of 55–65% per step.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution (EAS)
The electron-donating alkyl groups activate the ring toward EAS, but steric effects dominate regiochemistry:
-
Nitration: Predominantly occurs at the para position relative to the methyl group (C4), as meta positions are sterically blocked.
-
Sulfonation: Reversible reaction favoring the thermodynamically stable 5-sulfo isomer .
Oxidation and Reduction
-
Oxidation: Strong oxidizers like KMnO₄/H₂SO₄ convert ethyl and isopropyl groups to carboxylic acids, yielding 3-carboxy-2-methylbenzoic acid as a major product.
-
Catalytic Hydrogenation: Pd/C-mediated hydrogenation under 3 atm H₂ fully saturates the ring to form a cyclohexane derivative.
Applications and Industrial Relevance
Petrochemical Intermediates
The compound serves as a precursor in:
-
Surfactant Synthesis: Alkylbenzenesulfonates for detergents.
-
Polymer Additives: Plasticizers to improve PVC flexibility.
Chromatography Standards
Its unique retention behavior on GC-MS columns (e.g., DB-5) makes it useful for calibrating analytical instruments .
Future Research Directions
-
Stereoelectronic Studies: DFT calculations to quantify substituent effects on aromatic π-cloud distortion.
-
Catalytic Applications: Testing as a ligand in transition-metal catalysis.
-
Biological Screening: Antimicrobial activity assays against multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume